molecular formula C7H3F3N2S B6350529 5-(trifluoromethylthio) picolinonitrile CAS No. 1204234-56-9

5-(trifluoromethylthio) picolinonitrile

Cat. No.: B6350529
CAS No.: 1204234-56-9
M. Wt: 204.17 g/mol
InChI Key: SDNIQHJPBDSEHF-UHFFFAOYSA-N
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Description

5-(Trifluoromethylthio) picolinonitrile is a chemical compound with the molecular formula C7H3F6NS and a molecular weight of 247.16 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a picolinonitrile structure

Preparation Methods

The synthesis of 5-(trifluoromethylthio) picolinonitrile typically involves the introduction of a trifluoromethylthio group to a picolinonitrile precursor. One common method involves the reaction of picolinonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(Trifluoromethylthio) picolinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(Trifluoromethylthio) picolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(trifluoromethylthio) picolinonitrile involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

5-(Trifluoromethylthio) picolinonitrile can be compared with other similar compounds, such as:

    5-(Trifluoromethylthio) pyridine: Similar in structure but lacks the nitrile group, affecting its reactivity and applications.

    5-(Trifluoromethylthio) benzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.

    5-(Trifluoromethylthio) thiophene:

The uniqueness of this compound lies in its combination of the trifluoromethylthio group with the picolinonitrile structure, providing distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNIQHJPBDSEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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